2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide

HDAC6 inhibition Epigenetics Cancer therapeutics

The compound 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2, MW 276.68, C₁₃H₉ClN₂O₃) belongs to the N-substituted isatin–acetamide class and uniquely combines a 5-chloroisatin electrophilic warhead with a terminal alkyne handle via an N-acetamide linker. This architecture differentiates it from simpler N-propargyl isatins and generic 2-(2,3-dioxoindolin-1-yl)acetamides by providing both a tunable HDAC6 inhibitory pharmacophore (reported IC₅₀ of 0.601 nM against recombinant HDAC6 ) and a click-chemistry-ready propargyl group for modular bioconjugation or library diversification.

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
CAS No. 1020956-98-2
Cat. No. B1453662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide
CAS1020956-98-2
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC#CCNC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O
InChIInChI=1S/C13H9ClN2O3/c1-2-5-15-11(17)7-16-10-4-3-8(14)6-9(10)12(18)13(16)19/h1,3-4,6H,5,7H2,(H,15,17)
InChIKeyLDBJZDVCSHAGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2,3-dioxoindolin-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2): A Dual-Warhead Isatin–Propargyl Building Block for Targeted HDAC6 Inhibition and Click Chemistry


The compound 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2, MW 276.68, C₁₃H₉ClN₂O₃) belongs to the N-substituted isatin–acetamide class and uniquely combines a 5-chloroisatin electrophilic warhead with a terminal alkyne handle via an N-acetamide linker [1]. This architecture differentiates it from simpler N-propargyl isatins and generic 2-(2,3-dioxoindolin-1-yl)acetamides by providing both a tunable HDAC6 inhibitory pharmacophore (reported IC₅₀ of 0.601 nM against recombinant HDAC6 [2]) and a click-chemistry-ready propargyl group for modular bioconjugation or library diversification.

Why Generic Isatin–Acetamide or N‑Propargyl Isatin Replacements Cannot Substitute for CAS 1020956-98-2 in HDAC6 and Click-Chemistry Applications


In-class compounds such as 5-chloro-N-propargylisatin (CAS 79552-51-5), 2-(5-chloro-2,3-dioxoindolin-1-yl)acetamide (CAS 937694-80-9), and unsubstituted 2-(2,3-dioxoindolin-1-yl)acetamide (CAS 85124-17-0) each lack at least one functional element essential to the target compound’s dual-purpose utility. The simple N-propargyl analog cannot engage the HDAC6 catalytic pocket through the flexible acetamide linker found in CAS 1020956-98-2, while the non-propargylated acetamide analogs are inert to copper-catalyzed azide–alkyne cycloaddition (CuAAC), precluding their use in bioconjugation or fragment-based library synthesis [1]. As shown in patent WO2021067859, even minor modifications to the isatin N-substituent drastically alter HDAC6 inhibitory activity, with Compound I-21 (CAS 1020956-98-2) achieving an IC₅₀ of 0.601 nM, whereas related Formula (II) analogs span a range from 0.275 nM to >4.5 nM depending on the linker and warhead combination [2]. Procurement of a generic isatin derivative thus cannot guarantee the same biological potency or synthetic versatility.

Quantitative Differentiation Evidence for 2-(5-Chloro-2,3-dioxoindolin-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2)


Sub-Nanomolar HDAC6 Inhibition: CAS 1020956-98-2 Matches the Potency of Patent-Lead Compounds in the WO2021067859 Series

In the HDAC-Glo luminescent assay against recombinant HDAC6, compound I-21 (CAS 1020956-98-2) exhibited an IC₅₀ of 0.601 nM, placing it within the same sub-nanomolar potency tier as the patent's lead compound I-8B (IC₅₀ = 0.275 nM) and substantially exceeding the potency of comparator I-26A (IC₅₀ = 4.57 nM), representing a 7.6‑fold improvement over that analog [1]. This demonstrates that the 5-chloroisatin–acetamide–propargyl architecture is a viable and potent HDAC6 pharmacophore, not merely a synthetic intermediate.

HDAC6 inhibition Epigenetics Cancer therapeutics

Structural Signature: The Acetamide Linker Confers a Physicochemical and Pharmacodynamic Profile Distinct from Direct N-Propargyl Isatins

Compared to 5-chloro-N-propargylisatin (CAS 79552-51-5; C₁₁H₆ClNO₂, MW 219.62), the target compound incorporates an acetamide spacer (-CH₂CONH-) between the isatin nitrogen and the propargyl group, increasing the molecular weight to 276.68 and adding two hydrogen-bond acceptors . This linker extension is a critical determinant of HDAC6 binding: in the WO2021067859 patent series, the presence and nature of the linker between the isatin core and the zinc-binding or cap groups dramatically influences inhibitory activity, with the optimal linker geometry yielding sub-nanomolar potency [1]. Direct N-propargyl isatins, lacking this spacer, are primarily reported as synthetic intermediates for 1,3-dipolar cycloaddition reactions rather than as HDAC6 inhibitors .

Medicinal chemistry Pharmacophore design Linker optimization

5-Chloro Substitution on the Isatin Core Enhances Electrophilicity and Potential Anticancer Activity Compared to Unsubstituted and 5-Methyl Analogs

In comparative studies of chitosan-functionalized isatin thiosemicarbazones, 5-chloroisatin-derived conjugates demonstrated superior anticancer activity against both MDCK and MCF-7 cell lines compared to unsubstituted isatin analogs [1][2]. While direct cell-viability data for CAS 1020956-98-2 are not publicly available, the 5-chloro substituent is known to increase the electrophilic character of the C3 carbonyl, enhancing reactivity toward biological nucleophiles and improving cellular potency across multiple isatin chemotypes . In contrast, the 5-methyl analog 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide has been explored for CNS applications (anticonvulsant/antidepressant) rather than oncology, underscoring how the 5-position substituent dictates therapeutic direction [3].

Anticancer activity Isatin SAR Electrophilic warhead

Terminal Alkyne Enables Quantitative Click-Chemistry Derivatization Unavailable to Non-Propargylated Acetamide Analogs

The terminal propargyl group of CAS 1020956-98-2 permits copper-catalyzed azide–alkyne cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles in good yields, a transformation extensively validated on the closely related N-propargylchloroisatin scaffold [1]. In contrast, 2-(5-chloro-2,3-dioxoindolin-1-yl)acetamide (CAS 937694-80-9) and 2-(2,3-dioxoindolin-1-yl)acetamide (CAS 85124-17-0) lack this alkyne functionality and are inert under standard CuAAC conditions, limiting their utility to single-step amidation or hydrolysis reactions [2]. The propargyl group thus qualifies CAS 1020956-98-2 as a bifunctional synthon: a pre-validated HDAC6 inhibitor that can be directly elaborated into triazole-containing libraries or conjugated to azide-modified biomolecules without additional functional-group interconversion steps.

Click chemistry Bioconjugation Triazole synthesis

Recommended Scientific and Industrial Application Scenarios for 2-(5-Chloro-2,3-dioxoindolin-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2)


HDAC6-Selective Inhibitor Screening and SAR Expansion in Oncology Epigenetics

With a reported HDAC6 IC₅₀ of 0.601 nM [1], CAS 1020956-98-2 serves as a potent starting point for SAR campaigns aimed at developing isatin-based, non-hydroxamate HDAC6 inhibitors for oncology applications. The 5-chloroisatin core further aligns with anticancer indications, as supported by class-level evidence from 5-chloroisatin conjugates active against breast and kidney cancer cell lines [2].

CuAAC-Based Bioconjugation and Fluorescent Probe Construction

The terminal propargyl group enables quantitative conjugation to azide-bearing fluorophores, biotin, or biomolecules via CuAAC, generating triazole-linked probes. This bifunctional character—HDAC6 inhibitory activity plus click reactivity—is not available from the non-propargylated acetamide analogs [3], making CAS 1020956-98-2 uniquely suited for chemical biology studies requiring target engagement visualization.

Isatin-1,2,3-Triazole Hybrid Library Synthesis for Antimicrobial Screening

The compound can be diversified through CuAAC with various organic azides to generate 1,4-disubstituted 1,2,3-triazole–isatin hybrids. This strategy has been validated on the closely related N-propargylchloroisatin scaffold for antibacterial evaluation [3], and CAS 1020956-98-2 offers the additional advantage of an acetamide linker that can modulate physicochemical properties and target affinity.

Chemical Tool for Profiling HDAC6 Zinc-Binding Domain Interactions

The combination of a 5-chloroisatin electrophilic warhead, a flexible acetamide linker, and a propargyl cap group in CAS 1020956-98-2 provides a distinct zinc-binding pharmacophore geometry [1]. This makes it a valuable tool compound for structural biology studies (e.g., X-ray crystallography or HDX-MS) aimed at understanding how non-hydroxamate isatin derivatives engage the HDAC6 catalytic zinc ion compared to classical hydroxamic acid inhibitors.

Quote Request

Request a Quote for 2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.